1-Benzylpyrazole-3-carboxamide

Descripción

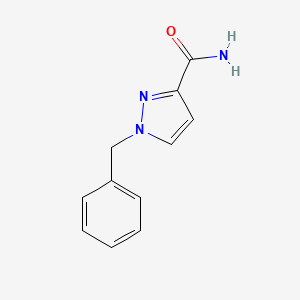

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-11(15)10-6-7-14(13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHESSDMVCWYZRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258305 | |

| Record name | 1H-Pyrazole-3-carboxamide, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-78-1 | |

| Record name | 1H-Pyrazole-3-carboxamide, 1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803606-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxamide, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Biological Actions

Precise Molecular Target Identification and Validation

The biological effects of 1-benzylpyrazole-3-carboxamide and its analogs are rooted in their interaction with specific molecular targets. Research has identified several key proteins and receptors that are modulated by this class of compounds.

One of the primary mechanisms of action for certain derivatives, such as 5-amino-1-benzyl-1H-pyrazole-4-carboxamide, is the inhibition of fibroblast growth factor receptors (FGFRs) . FGFRs are crucial for various cellular processes, and their abnormal activation is implicated in some cancers. The inhibition of these receptors by pyrazole (B372694) derivatives can suppress cancer cell proliferation.

Another significant target for a class of benzylpyrazole acylsulfonamides is the peroxisome proliferator-activated receptor gamma (PPARγ) . These compounds act as potent and selective PPARγ agonists. researchgate.net PPARs are nuclear receptors that play a vital role in regulating lipid metabolism, inflammation, and glucose homeostasis by controlling gene expression. researchgate.net

Derivatives of this compound have also been identified as antagonists for cannabinoid receptors CB1 and CB2 . nih.govmdpi.com These receptors are involved in a wide range of physiological processes, and their modulation can have therapeutic effects. nih.gov

Furthermore, a benzimidazole-pyrazole scaffold, a derivative of this compound, has been shown to inhibit Jumonji domain-containing lysine (B10760008) demethylase (KDM) enzymes , particularly the KDM4 subfamily. acs.orgresearchgate.net These enzymes are implicated in the progression of diseases like prostate cancer. acs.orgresearchgate.net

The identification of these molecular targets often begins with high-throughput screening, which can identify compounds that produce a desired cellular or organismal phenotype. nih.gov Subsequent studies then aim to pinpoint the specific molecular target responsible for the observed activity. nih.gov

Detailed Analysis of Binding Modes within Enzyme Active Sites and Receptor Pockets

The interaction between this compound derivatives and their molecular targets is characterized by specific binding modes within the active sites of enzymes or the pockets of receptors.

In the case of PPARγ agonists, docking models have been instrumental in understanding these interactions. For instance, the analysis of a weak agonist bound to the PPARγ ligand-binding domain suggested that modifying the carboxylic acid group could enhance the interaction with the TZD (thiazolidinedione) pocket, leading to the development of non-carboxylic-acid-based agonists. researchgate.net The benzylpyrazole acylsulfonamides were designed to have the acylsulfonamide group act as an isosteric replacement for the carboxylic acid moiety, thereby improving binding. researchgate.net

For cannabinoid receptor ligands, the binding is influenced by key pharmacophoric elements. These include the N1-benzyl group and the C3 carboxamide moiety. mdpi.com Molecular modeling and structure-activity relationship studies have shown that modifications to the N-carboxamide moiety and the aryl substitution pattern can significantly alter the binding affinity for CB1 and CB2 receptors. nih.govmdpi.com

With respect to KDM4 inhibitors, X-ray crystallography has provided detailed insights into the binding mechanism. acs.orgmdc-berlin.de It has been shown that these inhibitors can compete with the enzyme for binding of the active-site Fe2+ ion and also populate a distal site on the enzyme's surface. acs.orgresearchgate.netmdc-berlin.de The benzimidazole (B57391) pyrazole scaffold was hypothesized to inhibit KDM4 enzymes in part by chelating the active-site Fe2+. acs.orgmdc-berlin.de Kinetic assays have revealed a complex mechanism of inhibition that can be non-competitive with respect to the peptide substrate and uncompetitive with respect to the α-KG cofactor. mdc-berlin.de This indicates that the inhibitor can bind to the enzyme independently of the substrate and to the enzyme-cofactor complex. mdc-berlin.denih.gov

Table 1: Inhibition Models

| Inhibition Type | Description |

| Competitive | The inhibitor binds only to the free enzyme, often at the active site where the substrate would normally bind. nih.gov |

| Non-competitive | The inhibitor binds equally well to both the free enzyme and the enzyme-substrate complex at a site other than the active site. nih.gov |

| Uncompetitive | The inhibitor binds only to the enzyme-substrate complex at a location outside the active site. nih.gov |

| Mixed | The inhibitor displays properties of both competitive and non-competitive inhibition. nih.gov |

Investigation of Cellular Pathway Modulation and Signaling Cascades

The interaction of this compound derivatives with their molecular targets initiates a cascade of events that modulate various cellular pathways and signaling networks.

Molecular Mechanisms of Cell Cycle Arrest and Programmed Cell Death

Certain derivatives of this compound have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells. The inhibition of FGFRs by compounds like 5-amino-1-benzyl-1H-pyrazole-4-carboxamide can lead to the suppression of cell proliferation.

Cell cycle arrest is a critical mechanism for controlling cell division and can be triggered by various stressors, including DNA damage. nih.govembopress.org The cell cycle is regulated by cyclin-dependent kinases (CDKs), and their inhibition is a key event in arresting the cycle. nih.gov For example, the p53-dependent induction of the CDK inhibitor p21 can lead to the inhibition of cyclin E-CDK2 and subsequent G1 arrest. nih.gov Some pyrazole derivatives have been shown to cause cell cycle arrest at the G2/M phase. researchgate.net This is often detected by a reduction in the percentage of cells in the S phase and an accumulation of cells in the mitotic phase. researchgate.net

Influence on Gene Expression and Epigenetic Regulation

The modulation of gene expression is a key outcome of the activity of this compound derivatives. As PPARγ agonists, benzylpyrazole acylsulfonamides can control the transcription of a network of genes involved in lipid metabolism and glucose homeostasis. researchgate.net

In the context of KDM4 inhibition, these compounds can have a significant impact on epigenetic regulation. acs.org KDM4 enzymes are responsible for removing methyl groups from histones, a process that influences gene transcription. acs.orgmdc-berlin.de By inhibiting KDM4, the benzimidazole pyrazole compounds can lead to the maintenance of repressive epigenetic marks, such as H3K9me3. acs.org This, in turn, can result in the downregulation of genes regulated by the androgen receptor, which are often implicated in the progression of prostate cancer. acs.orgresearchgate.net The 3'-untranslated region (3'UTR) of mRNA, which is crucial for post-transcriptional regulation, contains regulatory elements that can be influenced by such compounds. nih.gov

Role of Metal Ion Chelation and Coordination in Enzymatic Inhibition

Metal ions are essential cofactors for a significant portion of all enzymes, playing roles in catalysis, structure, and electron transfer. nih.govmdpi.com The ability of certain this compound derivatives to chelate metal ions is a critical aspect of their mechanism of enzymatic inhibition.

This is particularly evident in the inhibition of metalloenzymes like the KDM4 family, which contain an active-site Fe2+ ion. acs.orgmdc-berlin.de It has been hypothesized and demonstrated that benzimidazole pyrazole inhibitors function, at least in part, by chelating this iron ion. acs.orgcore.ac.uk The bidentate heterocyclic nitrogen atoms within the scaffold are thought to be responsible for this chelation. acs.org X-ray crystallography and other biophysical techniques have shown that these inhibitors can effectively remove the active-site metal ion, leading to the inactivation of the enzyme. acs.org The development of inhibitors for metalloenzymes often involves screening libraries of chelator fragments to identify new metal-binding groups. nih.gov The pyrazole scaffold itself, in some contexts, can act as a metal-chelating fragment.

Structure Activity Relationship Sar Studies of 1 Benzylpyrazole 3 Carboxamide and Its Analogs

The systematic investigation into the structure-activity relationships (SAR) of 1-benzylpyrazole-3-carboxamide derivatives has been crucial in deciphering the structural requirements for their biological activities. Researchers have methodically modified various parts of the molecule—the pyrazole (B372694) core, the N-1 benzyl (B1604629) substituent, and the C-3 carboxamide group—to understand their influence on target binding and functional outcomes. These studies have been instrumental in optimizing lead compounds for enhanced potency, selectivity, and favorable pharmacological profiles.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a molecule like 1-benzylpyrazole-3-carboxamide and a biological target.

Research on related pyrazole-carboxamide derivatives has demonstrated their potential to interact with various enzymes. For instance, docking studies have been performed to position N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives into the active site of Aurora-A kinase to understand their binding models. nih.gov Similarly, pyrazole-carboxamides bearing a sulfonamide moiety have been docked against human carbonic anhydrase (hCA) I and II isoenzymes to investigate their binding mechanisms. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For this compound, a hypothetical docking study against a generic kinase active site might reveal the following interactions:

The carboxamide group can act as a hydrogen bond donor and acceptor.

The pyrazole (B372694) ring's nitrogen atoms can form hydrogen bonds or coordinate with metal ions in the active site.

The benzyl (B1604629) group can fit into hydrophobic pockets, contributing to the binding affinity.

These predictions help in understanding the molecule's potential as an inhibitor and guide the design of more potent derivatives. walshmedicalmedia.com

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Carboxamide (-CONH2) | Hydrogen Bond | Asp, Glu, Ser | -8.5 |

| Pyrazole Ring | Hydrogen Bond, π-π Stacking | Lys, His, Phe | |

| Benzyl Group | Hydrophobic, π-π Stacking | Leu, Val, Phe, Trp |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations are widely applied to pyrazole derivatives to understand their geometry, electronic properties, and chemical reactivity. researchgate.netresearchgate.netnih.govnih.gov Typically, these calculations are performed using functionals like B3LYP combined with a basis set such as 6-311G(d,p) to obtain an optimized molecular structure. nih.gov

From these calculations, various electronic properties can be determined, including the distribution of electron density, the molecular electrostatic potential (MEP), and global reactivity descriptors. The MEP map is particularly useful as it helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for potential intermolecular interactions. nih.govnih.gov For this compound, the oxygen and nitrogen atoms of the carboxamide and pyrazole moieties are expected to be electron-rich sites, while the hydrogen atoms are electron-poor.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This indicates a higher polarizability and a greater ease of undergoing chemical reactions. nih.gov In pyrazole-carboxamide systems, the HOMO is often localized on the pyrazole ring and parts of the benzyl group, while the LUMO may be distributed over the carboxamide and pyrazole moieties. The energy gap provides insights into the intramolecular charge transfer that can occur within the molecule. rsc.org

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. wikipedia.orgwisc.edu It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. rsc.orguni-muenchen.de

The stabilization energy E(2) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a more intense interaction, signifying greater electron delocalization and stabilization of the molecule. rsc.org For a molecule like this compound, NBO analysis can reveal key interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds (e.g., LP(N) → π(C=C) or LP(O) → σ(N-C)). This analysis provides a quantitative picture of the Lewis structure and the delocalization corrections that describe the molecule's electronic structure more accurately. uni-muenchen.de

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) of Pyrazole | π* (C3-C4) | 15.8 | Intramolecular charge transfer |

| LP (O) of Carboxamide | σ* (N-C) | 8.2 | Hyperconjugation |

| π (C-C) of Benzyl Ring | π* (C-C) of Benzyl Ring | 20.5 | π-delocalization |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. frontiersin.org In the context of drug design, MD simulations are crucial for evaluating the stability of a ligand-protein complex predicted by molecular docking. nih.govnih.gov By simulating the behavior of the complex in a biological environment (e.g., in water), researchers can observe conformational changes, fluctuations in the ligand's position, and the persistence of key intermolecular interactions. researchgate.net

For a complex involving this compound, an MD simulation run for a duration of nanoseconds can provide insights into its dynamic stability. nih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed. A stable RMSD for the ligand within the binding pocket suggests that the docking pose is reliable and the complex is stable. RMSF analysis can highlight flexible regions of the protein and the ligand. These simulations confirm whether the interactions predicted by docking, such as hydrogen bonds, are maintained over time, providing a more realistic and dynamic picture of the binding event. frontiersin.org

In Silico Screening and Virtual Ligand Design Approaches

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. This approach, combined with virtual ligand design, accelerates the drug discovery process. Based on the this compound scaffold, new derivatives can be designed by adding or modifying functional groups.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed in conjunction with docking. rsc.org These methods build models that correlate the 3D properties of molecules with their biological activity. By understanding which steric and electrostatic fields favor activity, new derivatives of this compound can be virtually designed and prioritized for synthesis, focusing on those with the highest predicted potency. rsc.org

Computational Studies on Reaction Mechanisms (e.g., C-H Activation)

Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of reaction feasibility and selectivity.

While specific studies on the C-H activation of this compound are not prevalent, the methodology can be applied to understand potential synthetic transformations. For example, DFT could be used to model the palladium-catalyzed C-H activation/functionalization of the benzyl ring or the pyrazole core. Such a study would involve:

Optimizing the geometries of all reactants, intermediates, and transition states.

Locating the transition state structures and verifying them through frequency calculations.

Calculating the activation energy barrier for the C-H cleavage step.

These computational investigations can help rationalize experimental outcomes and guide the development of new synthetic methods for modifying the this compound scaffold. mdpi.com

Design and Synthesis of Novel Derivatives and Analogues of 1 Benzylpyrazole 3 Carboxamide

Systematic Structural Diversification Strategies

Systematic structural diversification of the 1-benzylpyrazole-3-carboxamide scaffold involves making targeted modifications to its three main components: the benzyl (B1604629) substituent, the pyrazole (B372694) core, and the carboxamide moiety. This approach allows for a thorough exploration of the structure-activity relationships (SAR).

Modifications on the Benzyl Substituent

The benzyl group at the N1 position of the pyrazole ring is a key site for modification. Its orientation and substitution pattern can significantly influence the compound's interaction with biological targets. ontosight.ai Research has shown that introducing various substituents on the benzyl ring can modulate biological activity.

Substitution Patterns: Studies have explored the introduction of electron-withdrawing groups (e.g., chloro, trifluoromethyl) and electron-donating groups (e.g., methoxy) at different positions (ortho, meta, para) of the phenyl ring. acs.org For instance, the presence of a trifluoromethyl group has been shown to enhance binding affinity to certain receptors due to favorable hydrophobic and electronic interactions.

Aromatic and Non-Aromatic Variations: Beyond simple substitutions, the entire benzyl group can be replaced with other aromatic or non-aromatic carbocyclic radicals. These can be unsubstituted or substituted with groups like halogens, alkyls, or alkoxy moieties. google.com Such modifications aim to explore new binding pockets and improve physicochemical properties.

A study on phenylpyrazole derivatives as anti-HIV agents demonstrated that structural optimization of the benzyl group led to a significantly more potent compound. Specifically, the introduction of a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group resulted in a six-fold increase in potency compared to the lead compound. nih.gov

Table 1: Examples of Modifications on the Benzyl Substituent

| Compound ID | Benzyl Substituent Modification | Observed Effect |

| 32j | 3',4'-dichloro-(1,1'-biphenyl)-3-yl | Six-fold increase in anti-HIV potency. nih.gov |

| WAY-123783 (4) | 4-(methylthio)phenyl]methyl | Potent antihyperglycemic agent. acs.org |

| 36 | 3-CF₃-benzyl | Enhanced binding to adenosine (B11128) receptors. |

Functional Group Variations on the Pyrazole Core

The pyrazole ring is a versatile scaffold that allows for functionalization at multiple positions, primarily C3, C4, and C5. mdpi.com Altering the substituents on the pyrazole core can drastically change the molecule's electronic properties, steric profile, and hydrogen bonding capabilities.

C4-Position: The C4 position is often targeted for substitution. The introduction of groups like formyl, chloro, or ester groups can influence the acidity of the C5-H bond, enabling further functionalization. researchgate.net

C5-Position: Functionalization at the C5 position is also common. For example, the introduction of a trifluoromethyl group at C5 in pyrazol-3-ones has been shown to generate potent antihyperglycemic agents. acs.org

Regioselective Synthesis: The regioselective synthesis of substituted pyrazoles is a key challenge. Methods like the Knorr pyrazole synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyls, can sometimes lead to a mixture of regioisomers. scholaris.canih.gov Therefore, the development of synthetic routes that provide regiochemically pure pyrazoles is crucial for systematic SAR studies. scholaris.ca

Exploration of Different Carboxamide Moieties

The carboxamide group at the C3 position is a critical pharmacophore, often involved in key hydrogen bonding interactions with biological targets. Modifications to this moiety can significantly impact binding affinity and selectivity.

Amine Substituents: The nitrogen atom of the carboxamide can be substituted with a wide range of groups. These can include alkyl chains, aromatic rings, and heterocyclic systems. jocpr.com A series of novel pyrazole carboxamides were synthesized by reacting pyrazole carbonyl chloride with various amines, leading to compounds with diverse biological activities. researchgate.net

Bioisosteric Replacements: The carboxamide group itself can be replaced with bioisosteres, which are functional groups with similar physical or chemical properties that can impart similar biological responses. Examples include replacing the carboxamide with a thioamide or other isosteric groups.

Hybrid Structures: The carboxamide can serve as a linker to connect the pyrazole scaffold to other pharmacologically active moieties, creating hybrid molecules with potentially dual modes of action. nih.gov

Application of Scaffold Hopping and Bioisosteric Replacement Techniques

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore novel chemical space, improve compound properties, and circumvent existing patents. nih.gov

Scaffold Hopping: This technique involves replacing the central core of a molecule (the scaffold) with a different, but functionally equivalent, framework. nih.gov In the context of this compound, this could involve replacing the pyrazole ring with other five- or six-membered heterocycles. The goal is to maintain the key binding interactions while introducing novel structural features. mdpi.com For instance, a study on dimpropyridaz, a pyrazole carboxamide insecticide, utilized scaffold hopping to replace the 4-pyridazinyl moiety with other heterocyclic groups like 5-pyrimidinyl and 2-pyrazinyl to investigate the impact on biological activity. acs.orgnih.gov

Bioisosteric Replacement: This strategy focuses on substituting specific functional groups with others that have similar steric and electronic properties. nih.gov For example, a phenyl ring could be replaced by a thiophene (B33073) or pyridine (B92270) ring, or a carboxylic acid could be replaced by a tetrazole. This approach can lead to improvements in potency, selectivity, and metabolic stability.

Development of Novel Tricyclic and Fused Pyrazole Systems

Fusing the pyrazole ring with other cyclic systems to create tricyclic and other fused structures is a common strategy to generate rigid analogues with well-defined three-dimensional shapes. researchgate.netjmchemsci.com This rigidity can lead to higher binding affinity and selectivity for a specific biological target.

Synthesis of Fused Systems: A variety of synthetic methods are employed to construct fused pyrazole systems. These often involve intramolecular cyclization reactions of appropriately functionalized pyrazole precursors. For example, pyrazolo[1,5-a]pyrimidines are a class of fused pyrazoles that have garnered significant interest. researchgate.net

Rollover Annulation: A novel palladium-catalyzed rollover annulation of 1-benzylpyrazoles with alkynes has been developed to synthesize benzo[e]pyrazolo[1,5-a]azepines, which are tricyclic 2-benzazepines. acs.org This reaction involves a twofold C-H activation process. acs.org

Synthesis of Pyrazole-Containing Hybrid Molecules

Design Strategy: The design of pyrazole-containing hybrid molecules often involves linking the this compound scaffold to another biologically active moiety through a suitable linker. nih.govresearchgate.net For instance, pyrazole-benzofuran hybrids have been designed and synthesized as potential α-glucosidase inhibitors. nih.gov

Synthetic Approaches: The synthesis of these hybrids typically involves standard coupling reactions to connect the different molecular fragments. For example, a series of novel pyrazole-linked pyran hybrids were synthesized starting from a 4-acetyl-1,3-diphenyl-1H-pyrazole-5(4H)-ole precursor. ekb.eg

Future Research Directions in 1 Benzylpyrazole 3 Carboxamide Studies

Identification of Undiscovered Biological Targets and Pathways

A primary avenue for future research lies in the comprehensive identification of novel biological targets and molecular pathways modulated by 1-benzylpyrazole-3-carboxamide derivatives. While some pyrazole (B372694) carboxamides have been investigated for their effects on known targets, the vast landscape of the human proteome likely holds undiscovered binding partners for this chemical scaffold.

Recent studies on structurally related pyrazole derivatives have offered clues to potential areas of exploration. For instance, a benzyl-substituted benzimidazole (B57391) pyrazole has been identified as an inhibitor of lysine (B10760008) demethylase (KDM) enzymes, specifically the KDM4 subfamily, which are implicated in prostate cancer. acs.org This suggests that this compound analogs could be investigated for their potential to modulate epigenetic targets.

Furthermore, derivatives of 1H-pyrazole-3-carboxamide have shown potent activity against Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4), which are crucial targets in acute myeloid leukemia. mdpi.com Future studies should, therefore, employ high-throughput screening and chemoproteomic approaches to screen this compound libraries against a wide array of kinases and other enzyme families. Investigating the downstream effects of target engagement on cellular signaling pathways will also be crucial to understanding the full mechanistic impact of these compounds.

Advancements in Stereoselective Synthesis of this compound Enantiomers

The development of efficient and scalable methods for the stereoselective synthesis of this compound enantiomers is a critical future direction, particularly if chiral centers are introduced into the molecule. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even contributing to off-target effects.

While the core this compound may be achiral, substitutions on the benzyl (B1604629) group or the pyrazole ring can introduce chirality. A patent describing the stereoselective preparation of a different pyrazole-carboxamide fungicide highlights a potential strategy. google.com This process involves the enantioselective synthesis of a chiral amine intermediate, which is then coupled with the pyrazole carboxylic acid. google.com Future research could adapt similar methodologies, such as asymmetric catalysis or the use of chiral auxiliaries, to control the stereochemistry of this compound derivatives. The development of such synthetic routes will be instrumental in enabling the detailed pharmacological evaluation of individual enantiomers and identifying the eutomer responsible for the desired biological activity.

Application of Advanced Spectroscopic Techniques for Mechanistic Insights

To gain a deeper understanding of the mechanism of action of this compound derivatives at a molecular level, the application of advanced spectroscopic techniques is indispensable. While standard techniques like NMR and mass spectrometry are routinely used for structural characterization, more sophisticated methods can provide dynamic and intricate details of molecular interactions.

For example, studies on other novel 1H-pyrazole-3-carboxamide derivatives have utilized electronic absorption spectroscopy and fluorescence spectra to investigate their binding interactions with DNA. cncb.ac.cn This approach could be expanded to explore the potential of this compound analogs to interact with various biomolecules. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be employed to quantitatively characterize the binding kinetics and thermodynamics of these compounds with their protein targets. Furthermore, advanced NMR techniques like saturation transfer difference (STD) NMR and nuclear Overhauser effect (NOE) spectroscopy can be used to map the binding epitopes of this compound derivatives on their target proteins, providing valuable insights for structure-based drug design.

Integration of Cheminformatics and Machine Learning for Predictive Modeling

The integration of cheminformatics and machine learning (ML) presents a powerful opportunity to accelerate the discovery and optimization of this compound-based compounds. nih.govnih.govmdpi.com These computational approaches can be used to build predictive models for various properties, including biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Future research should focus on developing robust quantitative structure-activity relationship (QSAR) models for this compound derivatives. nih.gov By training ML algorithms on existing datasets of these compounds and their biological activities, it will be possible to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. nih.govnih.gov De novo drug design algorithms can also be employed to generate novel this compound structures with desired properties. This in silico approach can significantly reduce the time and resources required for the initial stages of drug discovery. nih.gov

Exploration of New Chemical Space through Diversification Libraries

To explore the full potential of the this compound scaffold, the synthesis and screening of diversification libraries are essential. By systematically modifying the core structure at various positions, it is possible to explore a vast chemical space and identify compounds with novel or improved biological activities.

A study on a diverse library of 4-cyanomethyl-pyrazole-3-carboxamides demonstrated the value of this approach in mapping the structure-activity relationship (SAR) for CB1 antagonist activity. drugbank.com A similar strategy can be applied to the this compound core. Future work should focus on developing efficient and versatile synthetic routes that allow for the introduction of a wide range of substituents on the benzyl ring, the pyrazole ring, and the carboxamide nitrogen. High-throughput synthesis and screening of these libraries against a panel of biological targets will be key to uncovering new therapeutic applications for this promising class of compounds.

Development of Research Probes for Cellular and Biochemical Studies

The development of high-quality chemical probes from the this compound scaffold is a crucial step towards elucidating the biological functions of its targets. These probes are valuable tools for target validation, studying cellular pathways, and identifying new drug targets.

Future research should aim to design and synthesize this compound derivatives that can be converted into chemical probes. This involves incorporating functionalities that allow for the attachment of reporter tags, such as fluorescent dyes, biotin, or photo-affinity labels, without significantly compromising the compound's binding affinity and selectivity for its target. These probes can then be used in a variety of cellular and biochemical assays, such as fluorescence microscopy, flow cytometry, and affinity pull-down experiments, to visualize the localization of the target protein within cells and to identify its interaction partners.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Benzylpyrazole-3-carboxamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of β-ketoesters under acidic conditions to form the pyrazole core. Subsequent benzylation via nucleophilic substitution or coupling reactions introduces the benzyl group. The carboxamide moiety is often added using carbodiimide-mediated coupling (e.g., EDC/HOBt) with amines. Key intermediates should be characterized using NMR spectroscopy (1H/13C) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine X-ray crystallography (if single crystals are obtainable) with 2D NMR techniques (e.g., HSQC, HMBC) to resolve aromatic proton coupling and confirm regiochemistry. For crystalline derivatives, compare experimental X-ray data with computational models (e.g., DFT-optimized structures) to validate bond angles and torsional conformations .

Q. What analytical techniques are critical for assessing purity and stability during storage?

- Methodological Answer : Use HPLC with UV/Vis detection (λ = 254–280 nm) to monitor purity (>95% by area normalization). Accelerated stability studies under varied pH (e.g., 1–13), temperature (25–60°C), and humidity (40–75% RH) can identify degradation pathways. LC-MS helps detect hydrolytic byproducts (e.g., free carboxylic acid formation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables:

- Temperature (60–120°C for cyclization steps).

- Solvent polarity (DMF vs. THF for benzylation).

- Catalyst loading (e.g., Pd/C for cross-coupling).

Use Hammett plots to correlate substituent effects on reaction rates. For example, electron-withdrawing groups on the benzyl ring may reduce nucleophilicity, requiring higher temperatures .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer : Perform target-specific assays (e.g., kinase inhibition vs. general cytotoxicity using MTT assays) under standardized conditions (IC50 values with 95% confidence intervals). Cross-validate using molecular docking (e.g., AutoDock Vina) to identify binding poses conflicting with activity. Adjust substituents (e.g., replacing the benzyl group with a chlorophenyl moiety) to probe SAR .

Q. How can computational methods predict metabolic stability and toxicity?

- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate cytochrome P450 interactions and hepatotoxicity. Validate with in vitro microsomal assays (human liver microsomes, HLMs) to measure half-life (t1/2) and intrinsic clearance (Clint). Compare with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) for trend analysis .

Q. What crystallographic techniques elucidate conformational flexibility in solid-state studies?

- Methodological Answer : Perform variable-temperature X-ray diffraction (VT-XRD) to track torsional changes in the benzyl-pyrazole dihedral angle. Pair with DFT calculations (B3LYP/6-311+G(d,p)) to model energy barriers for rotation. Compare with solid-state NMR (13C CP/MAS) to assess packing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.